4-(2-Chlorophenyl)-1,2,4-triazole-3,5-dione
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Overview
Description
4-(2-Chlorophenyl)-1,2,4-triazole-3,5-dione is a chemical compound characterized by its unique structure, which includes a chlorophenyl group attached to a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Chlorophenyl)-1,2,4-triazole-3,5-dione typically involves the reaction of 2-chlorobenzaldehyde with hydrazine hydrate in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the triazole ring. The reaction conditions include heating the mixture under reflux for several hours.
Industrial Production Methods: On an industrial scale, the compound is synthesized using similar methods but with optimized reaction conditions to increase yield and purity. Large-scale reactors and continuous flow systems are employed to ensure consistent production. Purification steps, such as recrystallization or column chromatography, are used to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 4-(2-Chlorophenyl)-1,2,4-triazole-3,5-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophilic substitution reactions are carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Formation of chlorophenyl derivatives.
Reduction: Production of reduced triazole derivatives.
Substitution: Introduction of various functional groups leading to diverse derivatives.
Scientific Research Applications
Chemistry: In chemistry, 4-(2-Chlorophenyl)-1,2,4-triazole-3,5-dione is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound has shown potential as a biological probe in studying enzyme mechanisms and as a precursor for bioactive molecules.
Medicine: Research has explored its use in drug development, particularly in the design of antiviral and anticancer agents. Its ability to interact with biological targets makes it a candidate for therapeutic applications.
Industry: In the industrial sector, the compound is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism by which 4-(2-Chlorophenyl)-1,2,4-triazole-3,5-dione exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
4-(3-Chlorophenyl)-1,2,4-triazole-3,5-dione
4-(4-Chlorophenyl)-1,2,4-triazole-3,5-dione
4-(2-Bromophenyl)-1,2,4-triazole-3,5-dione
Uniqueness: 4-(2-Chlorophenyl)-1,2,4-triazole-3,5-dione is unique due to its specific substitution pattern on the phenyl ring, which influences its reactivity and biological activity. Compared to its analogs, it exhibits distinct chemical and biological properties that make it suitable for specific applications.
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Properties
IUPAC Name |
4-(2-chlorophenyl)-1,2,4-triazole-3,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClN3O2/c9-5-3-1-2-4-6(5)12-7(13)10-11-8(12)14/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTHQAEZKCUHOPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=O)N=NC2=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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